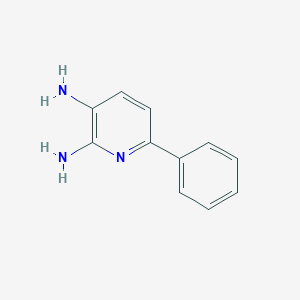

2,3-Diamino-6-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEKGHLBYYNQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629880 | |

| Record name | 6-Phenylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144563-51-9 | |

| Record name | 6-Phenylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,3-Diamino-6-phenylpyridine

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,3-Diamino-6-phenylpyridine

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for innovation. Among its myriad derivatives, This compound (CAS No: 144563-51-9) emerges as a particularly valuable synthetic intermediate.[1] Its unique arrangement of two adjacent amino groups on a phenyl-substituted pyridine ring offers a rich platform for constructing complex heterocyclic systems.[1] These resultant molecules, often designed as mimics of endogenous purines, are frequently investigated in drug discovery programs targeting kinases and other biological targets.[2]

This guide serves as a comprehensive technical resource for researchers, offering a detailed exploration of the core physicochemical and spectroscopic properties of this compound. Understanding these fundamental characteristics is a prerequisite for its effective use in synthesis, enabling precise reaction control, accurate structural elucidation, and the rational design of novel therapeutic agents and materials.[3][4]

Section 1: Chemical Identity and Core Properties

A thorough characterization begins with unambiguous identification and a summary of fundamental physical constants. These data points are critical for everything from reaction stoichiometry calculations to predicting behavior in various physical states.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6-phenylpyridine-2,3-diamine | PubChem[1] |

| CAS Number | 144563-51-9 | Benchchem[1] |

| Molecular Formula | C₁₁H₁₁N₃ | Benchchem[1] |

| Molecular Weight | 185.22 g/mol | Benchchem[1] |

| Appearance | Expected to be a powder or crystalline solid. | Inferred from related compounds |

| Melting Point | Data not available; related compound 2,6-diamino-3-phenylpyridine melts at 114-115°C. | Chase and Walker, 1953 |

| Solubility | Expected to have some solubility in polar organic solvents. The related 2,3-diaminopyridine is soluble in water (50 mg/mL). | Sigma-Aldrich |

| XLogP3 (Computed) | 1.5 | PubChem[5] |

Note: Experimental data for some properties of this specific isomer is not widely published. Values for closely related analogs are provided for context and highlight the importance of experimental verification.

Section 2: Spectroscopic Fingerprint for Structural Elucidation

Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following sections detail the expected spectral characteristics of this compound, which are indispensable for verifying its identity and purity after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[1]

-

¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the amine and aromatic protons. The aromatic protons on both the pyridine and phenyl rings would typically resonate in the 7.0-9.0 ppm range.[1] The two primary amine groups (-NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. For a related diamine compound, these were observed at 5.03 and 5.41 ppm in DMSO-d₆.[1]

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no coincidental overlap. The carbons of the aromatic rings would appear in the downfield region, typically between 110-160 ppm.

Vibrational Spectroscopy (FT-IR & Raman)

Vibrational spectroscopy is essential for identifying the functional groups present in the molecule.[1]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides a clear signature of the molecule's functional groups. Key expected absorption bands include:

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amino groups.[1]

-

C-H Stretching (Aromatic): Signals typically observed around 3000-3100 cm⁻¹.[1]

-

C=C and C=N Stretching: Vibrations from the aromatic rings, expected in the 1400-1650 cm⁻¹ range.[1]

-

N-H Bending: Bending vibrations from the amino groups, typically found between 1550-1650 cm⁻¹.[1]

-

C-N Stretching: Occurring in the 1250-1350 cm⁻¹ region.[1]

-

-

Raman Spectroscopy: This technique provides complementary information to FT-IR, particularly for symmetric vibrations.[1] Key expected Raman shifts would correspond to the symmetric breathing modes of the pyridine and phenyl rings and the stretching vibrations of the C-C bond linking the two rings.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For this compound (C₁₁H₁₁N₃), the high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at an m/z corresponding to its exact mass (186.1026).

Section 3: Experimental Workflows for Physicochemical Characterization

The theoretical data presented above must be confirmed through rigorous experimental protocols. As a Senior Application Scientist, the rationale behind these standardized methods is as important as the steps themselves. These protocols are designed to be self-validating systems for generating reliable and reproducible data.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting point range suggests high purity, whereas a broad and depressed range indicates the presence of impurities.

Methodology: Digital Melting Point Apparatus

-

Sample Preparation: Finely powder a small, dry sample of this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the digital melting point apparatus.

-

Heating Protocol: Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary determination. For the precise measurement, use a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Caption: Workflow for Melting Point Determination.

Protocol: Spectroscopic Sample Preparation and Analysis

Causality: Proper sample preparation is critical to obtaining high-resolution, artifact-free spectra. The choice of solvent for NMR is paramount to ensure sample dissolution without signal interference, while the preparation method for FT-IR depends on the sample's physical state.

Methodology: NMR Spectroscopy

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for polar compounds containing amino groups.

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.

Methodology: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil and collect the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: General workflows for NMR and FT-IR analysis.

Section 4: Synthesis and Application Context

While this guide focuses on characterization, understanding the synthetic origin of this compound provides crucial context. Common strategies for synthesizing the core structure often involve:

-

Catalytic Hydrogenation: A highly efficient method involving the reduction of a corresponding dinitro- or nitro-amino precursor using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]

-

Cross-Coupling Reactions: Modern methods like the Suzuki coupling can be employed to introduce the phenyl group at the C-6 position by reacting a halogenated 2,3-diaminopyridine with phenylboronic acid.[1] This approach is highlighted in the synthesis of the related 2,6-diamino-3-phenylpyridine.[6]

The well-defined physicochemical properties of this compound make it a reliable building block. Its primary application is in synthetic organic and medicinal chemistry, where the adjacent amino groups can be readily cyclized with various reagents to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines.[2]

Section 5: Safety and Handling

Based on data for structurally similar diaminopyridines, this compound should be handled with appropriate care.[7][8]

-

Hazards: Likely to be harmful if swallowed (acute oral toxicity) and may cause skin and serious eye irritation.[9]

-

Handling: Use in a well-ventilated area or with local exhaust ventilation.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

This information is a guideline and should be supplemented by consulting a comprehensive Safety Data Sheet (SDS) for the specific compound before use.

References

-

Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. Retrieved January 14, 2026, from [Link]

-

Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Physicochemical properties of active pharmaceutical ingredients (APIs). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved January 14, 2026, from [Link]

-

Chase, B. H., & Walker, J. (1953). Synthesis of 2 : 6-Diamino-3-arylpyridines. Journal of the Chemical Society, 3548-3551. Retrieved January 14, 2026, from [Link]

-

Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

2,6-Diaminopyridine Safety Data Sheet. (2024, November 4). Carlo Erba Reagents. Retrieved January 14, 2026, from [Link]

-

2,6-Diaminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 14, 2026, from [Link]

-

2-N-phenylpyridine-2,3-diamine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

-

The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

-

Ramkrishna, M., et al. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Indo-Global Journal of Pharmaceutical Sciences, 1(2), 121-126. Retrieved January 14, 2026, from [Link]

-

SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. (2013, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 14, 2026, from [Link]

-

2,3-Diaminopyridine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

2,3-Diamino-6-methoxypyridine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

6-Phenylpyridin-2-amine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

2,3-Pyridinediamine. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

-

Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

2-Phenylpyridine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labinsights.nl [labinsights.nl]

- 4. pacelabs.com [pacelabs.com]

- 5. 2-N-phenylpyridine-2,3-diamine | C11H11N3 | CID 10679091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 6-Phenylpyridin-2-amine | C11H10N2 | CID 598430 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-Diamino-6-phenylpyridine molecular weight and formula

An Examination of a Versatile Heterocyclic Scaffold for Advanced Scientific Research

Executive Summary

2,3-Diamino-6-phenylpyridine is a heterocyclic organic compound featuring a pyridine core functionalized with two adjacent amino groups and a phenyl substituent. This specific arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry and materials science. Its structural attributes allow for the synthesis of complex molecular architectures, particularly as a scaffold for developing novel therapeutic agents. Diaminopyridine derivatives are of significant interest in drug discovery due to their potential for diverse biological activities. This guide provides a comprehensive overview of the core physicochemical properties, synthesis methodologies, analytical characterization, and key applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Core Molecular Properties

This compound, also known by its IUPAC name 6-phenylpyridine-2,3-diamine, is a high-purity compound primarily utilized as a synthetic intermediate.[1] Its fundamental properties are crucial for its application in laboratory settings for the development of novel substances and biological studies.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| IUPAC Name | 6-phenylpyridine-2,3-diamine | [1] |

| CAS Number | 144563-51-9 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N | PubChem |

| InChI Key | KWEKGHLBYYNQBW-UHFFFAOYSA-N | [1] |

| Appearance | Brown Powder | [2] |

| Purity | Typically ≥95% | N/A |

Synthesis and Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired yield, purity, and the availability of starting materials. The primary challenge lies in the precise introduction and manipulation of the amino and phenyl groups onto the pyridine core.

Catalytic Reduction of Nitro Precursors

A robust and high-yield method involves the catalytic hydrogenation of a dinitro precursor. This pathway is favored for its efficiency and the high purity of the final product.[1]

Causality and Rationale: This method leverages a well-established transformation in organic chemistry: the reduction of aromatic nitro groups to amines using a heterogeneous catalyst like palladium on carbon (Pd/C). The use of hydrogen gas provides the necessary reducing equivalents. This process is highly selective for nitro groups, leaving the aromatic rings intact. Heating the reaction mixture to 50-60°C increases the reaction rate, ensuring complete conversion within a reasonable timeframe.[1]

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: A hydrogenation vessel is charged with 2,3-dinitro-6-phenylpyridine and a suitable solvent (e.g., ethanol, ethyl acetate).

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) is added as the catalyst, typically at a loading of 5-10 mol%.

-

Hydrogenation: The vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to 50-60°C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[1]

-

Workup: Upon completion, the reaction is cooled, and the catalyst is carefully filtered off through a pad of celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling

An alternative strategy involves constructing the C-C bond between the pyridine core and the phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach offers modularity, allowing for the introduction of various aryl groups if desired. For instance, the synthesis of a related compound, 2,6-diamino-3-phenylpyridine, has been achieved by coupling a phenylboronic acid with 2,6-diamino-3-iodopyridine.[1]

Causality and Rationale: The Suzuki coupling is a powerful tool for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (e.g., phenylboronic acid) with a halide or triflate, catalyzed by a palladium(0) complex. This method is highly valued for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.

Proposed Protocol: Suzuki Cross-Coupling

-

Reactant Preparation: A reaction flask is charged with 2,3-diamino-6-halopyridine (e.g., 6-bromo or 6-iodopyridine), phenylboronic acid (1.1-1.5 equivalents), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄).

-

Solvent and Base: A solvent system (e.g., toluene/ethanol/water or dioxane) and a base (e.g., Na₂CO₃, K₂CO₃) are added.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete as monitored by TLC or LC-MS.

-

Workup and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.

Visualization of Synthetic Pathways

Caption: Key synthetic strategies for this compound.

Analytical Characterization

Confirmation of the structure and purity of this compound is essential. A combination of spectroscopic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The spectra would show characteristic signals for the phenyl ring protons, the pyridine ring protons, and the amine protons.

-

Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

-

Vibrational Spectroscopy (FT-IR & Raman): Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups.[1] Key expected signals include N-H stretching vibrations for the amino groups and characteristic peaks for the aromatic C-H and C=C bonds of the pyridine and phenyl rings.[1]

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its application as a versatile scaffold in synthetic chemistry.[1] The presence of multiple reactive sites—the two amino groups and the pyridine nitrogen—allows for the construction of a wide array of more complex heterocyclic systems.

Scaffold for Bioactive Molecules

Diaminopyridine and diaminopyrimidine cores are considered "privileged scaffolds" in medicinal chemistry.[3] They are central to the structure of numerous compounds with therapeutic potential, including kinase inhibitors and receptor antagonists.[4]

-

Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[4] The analogous 2,3-diaminopyridine structure can be used to design novel inhibitors that form specific hydrogen bond interactions within the ATP-binding site of target kinases.

-

Precursor for Fused Heterocycles: The adjacent amino groups are ideal for condensation reactions to form fused five- or six-membered rings, such as imidazo[4,5-b]pyridines. These fused systems are prevalent in biologically active compounds.

-

Ligand Development: The nitrogen atoms in the molecule can act as ligands, coordinating with metal ions. This property is useful in the development of metal-based therapeutics or sensors.[1]

Visualization of Application Workflow

Caption: Use of the title compound as a scaffold for diverse molecules.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data for this exact compound is limited, data for related diaminopyridines provide a basis for safe handling procedures. For example, 2,3-diaminopyridine is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7][8]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

First Aid:

This product is intended for research use only and is not for human or veterinary use.[1]

Conclusion

This compound is a strategically important molecule whose value is derived from its potential as a synthetic intermediate. Its unique combination of a phenyl group and vicinal amino groups on a pyridine ring provides a robust platform for generating molecular diversity. For researchers in pharmaceutical and materials science, this compound represents a key starting point for the rational design of novel, functional molecules with significant potential for biological activity and advanced material applications.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2,6-Diaminopyridine: A Versatile Pharmaceutical Intermediate and Its Applications in Modern Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Diaminopyrimidine. Retrieved from [Link]

-

PubMed. (n.d.). History and future of antimicrobial diaminopyrimidines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]

-

ACS Publications. (n.d.). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Retrieved from [Link]

-

NCBI. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. In Toxicological Profile for Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Diamino-6-methoxypyridine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and optical properties of 6-alkylamino-2-amino-4-(4-(dimethylamino)phenyl)pyridine-3,5-dicarbonitriles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 3. Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-二氨基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Signature of 2,3-Diamino-6-phenylpyridine: A Technical Guide for Researchers

Preamble: Navigating the Spectroscopic Landscape

In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2,3-Diamino-6-phenylpyridine (CAS: 144563-51-9, Molecular Formula: C₁₁H₁₁N₃) presents as a versatile scaffold, rich in potential for creating complex molecular architectures and serving as a bidentate ligand in coordination chemistry.[1] Its utility in drug discovery and as a synthetic intermediate necessitates a comprehensive understanding of its spectroscopic properties.[1]

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific molecule are not widely published, this document synthesizes theoretical data, established spectroscopic principles, and comparative analysis with structurally related compounds. The objective is to equip researchers with a robust predictive framework for sample characterization and to offer field-proven methodologies for data acquisition and interpretation. Every protocol herein is designed as a self-validating system, ensuring technical accuracy and reliability in your own laboratory settings.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is the foundation for interpreting its spectra, particularly for NMR assignments. The following diagram illustrates the IUPAC-recommended numbering for the this compound core structure.

Caption: IUPAC numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex in the aromatic region, with distinct signals for the amino protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can effectively solvate the amine protons, reducing exchange broadening and allowing for their observation.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations (Expected) |

|---|---|---|---|---|

| Phenyl (H2', H6') | 7.9 - 8.1 | Multiplet (d) | 2H | Ortho to the pyridine ring, deshielded by proximity to the nitrogen and ring current effects. |

| Phenyl (H3', H4', H5') | 7.3 - 7.6 | Multiplet (m) | 3H | Meta and para protons of the phenyl ring, showing complex overlapping signals. |

| Pyridine (H5) | 7.2 - 7.4 | Doublet (d) | 1H | Coupled to H4. Deshielded by the ring nitrogen. |

| Pyridine (H4) | 6.2 - 6.4 | Doublet (d) | 1H | Coupled to H5. Shielded relative to other aromatic protons due to the electron-donating effect of two adjacent amino groups. |

| 3-Amino (-NH₂) | ~5.5 - 6.0 | Broad Singlet | 2H | The chemical shift is highly dependent on solvent and concentration. Expected to be a broad signal due to quadrupole effects and potential hydrogen bonding. |

| 2-Amino (-NH₂) | ~4.5 - 5.0 | Broad Singlet | 2H | Potentially shielded relative to the 3-amino group due to different electronic environments.[1] |

Rationale for Predictions: The predicted shifts are extrapolated from data on analogous compounds such as 2-aminopyridine, phenylpyridines, and 2,3-diamino-6-methoxypyridine.[3][4][5] The electron-donating amino groups are expected to significantly shield the protons on the pyridine ring, especially H4. The phenyl group protons will resemble a typical monosubstituted benzene pattern, but with downfield shifts for the ortho protons due to the influence of the heterocyclic ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon framework. A proton-decoupled experiment is standard, yielding a single peak for each unique carbon environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon | Predicted δ (ppm) | Rationale & Key Correlations (Expected) |

|---|---|---|

| C6 | ~155-158 | Attached to both nitrogen and the phenyl group, highly deshielded. |

| C2 | ~150-153 | Attached to nitrogen and an amino group. |

| C1' (ipso-Phenyl) | ~138-140 | Quaternary carbon connecting the two rings. |

| C3 | ~135-138 | Attached to an amino group, deshielded relative to C4/C5. |

| C2', C6' (ortho-Phenyl) | ~128-130 | Standard aromatic region. |

| C4' (para-Phenyl) | ~127-129 | Standard aromatic region. |

| C3', C5' (meta-Phenyl) | ~126-128 | Standard aromatic region. |

| C5 | ~115-118 | Shielded by the adjacent amino group at C3. |

| C4 | ~105-108 | Highly shielded due to the strong electron-donating effects of the neighboring amino groups. |

Rationale for Predictions: The assignments are based on established substituent effects in pyridine and benzene rings. Carbons directly attached to nitrogen (C2, C6) are significantly deshielded. The carbons bearing the amino groups (C2, C3) are also deshielded, while the adjacent carbons (C4, C5) experience shielding.[3][5] 2D NMR techniques such as HSQC and HMBC would be essential for unambiguous assignment.[3]

Experimental Protocol: NMR Spectroscopy

The integrity of NMR data hinges on meticulous sample preparation and instrument setup. This protocol ensures high-quality, reproducible results.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by strong absorptions from the N-H bonds of the amino groups and various vibrations from the aromatic rings.

Table 3: Predicted Principal IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch (Amino) | Strong, Sharp | Typically appears as a doublet for primary amines (asymmetric and symmetric stretching).[1] Comparison with 2-aminopyridine shows similar bands.[6] |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds in the pyridine and phenyl rings.[1] |

| 1650 - 1550 | N-H Bend (Amino) | Strong | Scissoring vibration of the primary amine groups.[1] |

| 1600 - 1450 | C=C & C=N Stretch (Aromatic) | Strong to Medium | Multiple bands corresponding to the stretching vibrations within the two aromatic rings. |

| 1350 - 1250 | C-N Stretch (Aromatic Amine) | Medium | Stretching of the bond between the aromatic carbon and the amino nitrogen.[6] |

| Below 900 | C-H Bend (Out-of-plane) | Medium to Strong | Bending vibrations characteristic of the substitution patterns on the pyridine and phenyl rings. |

Rationale for Predictions: The predictions are grounded in well-established correlation tables and data from similar structures like 2,3-pyridinediamine and other aminopyridines.[1][7] The presence of two primary amino groups is the most dominant feature and will be readily identifiable.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This solid-state method is ideal for obtaining a high-quality spectrum of a crystalline or powdered sample, minimizing interference from solvents.

-

Sample Preparation:

-

Thoroughly grind ~1 mg of the compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogenous powder.

-

Causality: Grinding ensures the sample is evenly dispersed in the KBr matrix, which is transparent to IR radiation, preventing scattering and producing sharp peaks.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Trustworthiness: A transparent pellet indicates good sample dispersion and minimal light scattering, which is crucial for a valid, high-quality spectrum.

-

-

Data Acquisition:

-

Place the pellet in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample chamber first.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound through the measurement of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.

Predicted Mass Spectrometry Data

For this compound (C₁₁H₁₁N₃), the exact neutral mass is 185.0953 Da. Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of compounds, as the basic nitrogen atoms are easily protonated.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion Species | Calculated Exact Mass (m/z) | Notes |

|---|---|---|

| [M+H]⁺ | 186.1026 | The protonated molecular ion; expected to be the base peak in ESI+.[1] |

| [M+Na]⁺ | 208.0845 | Sodium adduct; commonly observed, especially if glassware or solvents have trace sodium contamination.[1] |

| [M]⁺˙ | 185.0953 | Molecular ion (radical cation); would be the primary ion observed in Electron Ionization (EI) MS. |

Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS/ESI)

This protocol describes a typical setup for obtaining accurate mass data using a Liquid Chromatography-Mass Spectrometry system with an ESI source.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

The sample can be introduced via direct infusion with a syringe pump or through a liquid chromatography system (a short column is sufficient for simple confirmation).

-

-

ESI Source Parameters:

-

Mode: Positive Ion

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂): Set according to instrument manufacturer's recommendation.

-

Drying Gas (N₂): Set to a moderate flow and temperature (e.g., 300 °C) to facilitate desolvation.

-

Causality: These parameters are optimized to achieve stable electrospray and efficient generation of gas-phase ions from the liquid sample without causing fragmentation.

-

-

Data Acquisition and Analysis:

-

Acquire data over a relevant m/z range (e.g., 100-500 Da).

-

The instrument software will compare the measured m/z of the [M+H]⁺ peak to the theoretical value. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.

-

References

-

Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central (PMC). [Link]

-

Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. The Royal Society of Chemistry. [Link]

-

2,3-Pyridinediamine. NIST WebBook. [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. American Chemical Society. [Link]

- US Patent 7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Diamino-6-phenylpyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,3-Diamino-6-phenylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By dissecting the influence of its unique substitution pattern—two electron-donating amino groups and a phenyl ring on the pyridine core—we will establish a detailed theoretical framework for predicting and interpreting its spectral features. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.

Introduction and Significance

This compound is a key synthetic intermediate whose structural scaffold is prevalent in the development of novel therapeutic agents and functional materials. The pyridine ring, substituted with two vicinal amino groups and a C6-phenyl group, presents a unique electronic and steric environment. The amino groups act as strong electron-donating groups (EDGs), significantly modulating the electron density of the pyridine ring, while the phenyl group introduces additional aromatic protons and carbons, along with its own anisotropic effects.

A precise understanding of the ¹H and ¹³C NMR spectra is critical for confirming the molecular structure, assessing purity, and studying intermolecular interactions. This guide provides a foundational analysis based on established NMR principles and comparative data from structurally related compounds to predict and rationalize the chemical shifts and coupling patterns of this molecule.

Foundational NMR Principles

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1][3] When placed in a strong external magnetic field (B₀), these nuclei align in specific energy states. The absorption of radiofrequency (RF) radiation can induce transitions between these states, and the frequency at which this occurs is known as the resonance frequency.[2]

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, an effect known as the chemical shift (δ) , reported in parts per million (ppm).

-

Shielding: High electron density around a nucleus "shields" it from the external magnetic field, causing it to resonate at a lower frequency (upfield shift).

-

Deshielding: Low electron density "deshields" the nucleus, causing it to resonate at a higher frequency (downfield shift).

Additionally, the magnetic field of one nucleus can influence its neighbors through the bonding electrons, a phenomenon called spin-spin coupling or J-coupling . This interaction splits NMR signals into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of atoms.

Structural Analysis and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This systematic numbering will be used throughout the analysis.

Caption: Structure of this compound with atom numbering.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible experimental protocol is the cornerstone of high-quality NMR data. The following procedure outlines the standard methodology for acquiring ¹H and ¹³C NMR spectra for a compound like this compound.

4.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with aromatic or amino proton signals. Chloroform-d (CDCl₃) is an alternative for less polar analogues.[4][5]

-

Concentration:

-

Procedure:

-

Dissolve the weighed sample in a clean, dry vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.[6]

-

Ensure the final sample height in the tube is approximately 4-5 cm.[5]

-

Cap the NMR tube securely and wipe the exterior with a lint-free tissue.

-

4.2. Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

-

Tuning and Matching: Tune the probe to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection sensitivity.

-

Acquisition Parameters:

-

¹H NMR:

-

Spectral Width (SW): ~12-16 ppm

-

Acquisition Time (AT): 2-4 seconds

-

Relaxation Delay (D1): 1-5 seconds

-

Number of Scans (NS): 8-16 scans

-

-

¹³C NMR (Proton Decoupled):

-

Spectral Width (SW): ~200-220 ppm

-

Acquisition Time (AT): 1-2 seconds

-

Relaxation Delay (D1): 2-5 seconds

-

Number of Scans (NS): 1024-4096 scans (or more, depending on concentration)

-

-

Caption: Standardized workflow for NMR sample preparation and data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound can be divided into three distinct regions: the amino protons, the pyridine ring protons, and the phenyl ring protons. The analysis below is based on established substituent effects.[7]

5.1. Predicted Chemical Shifts and Rationale

-

Amino Protons (N₂-H, N₃-H): The two amino groups are chemically non-equivalent and are expected to appear as two distinct, broad singlets. Their chemical shifts are sensitive to solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, they are expected in the range of δ 5.0 - 6.5 ppm . The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and chemical exchange.

-

Pyridine Ring Protons (H-4, H-5):

-

The two amino groups at C-2 and C-3 are powerful EDGs, which significantly shield the pyridine ring protons, shifting them upfield relative to unsubstituted pyridine (δ 7.3-8.6 ppm).

-

H-5: This proton is ortho to the C-6 phenyl group and meta to the C-3 amino group. It is expected to be the most upfield of the aromatic protons, appearing around δ 6.6 - 6.9 ppm . It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is ortho to the C-3 amino group and meta to the C-2 amino group. It will be strongly shielded and is predicted to resonate around δ 7.1 - 7.4 ppm . It will also appear as a doublet from coupling to H-5. The coupling constant between H-4 and H-5 (³JHH) should be in the range of 7-9 Hz, typical for ortho-coupling on a pyridine ring.

-

-

Phenyl Ring Protons (H-2'/6', H-3'/5', H-4'):

-

H-2'/H-6' (ortho): These protons are closest to the pyridine ring and its nitrogen atom. They are expected to be the most deshielded of the phenyl protons due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the nitrogen. They will likely appear as a multiplet (often a doublet of doublets) around δ 7.8 - 8.1 ppm .

-

H-3'/5' (meta) and H-4' (para): These protons are further from the pyridine ring and will resonate in a more typical aromatic region, likely overlapping in a complex multiplet between δ 7.2 - 7.6 ppm .[8]

-

5.2. Predicted Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N₂-H₂ | 5.5 - 6.5 | Broad Singlet | - | 2H |

| N₃-H₂ | 5.0 - 6.0 | Broad Singlet | - | 2H |

| H-5 | 6.6 - 6.9 | Doublet (d) | 7.0 - 9.0 | 1H |

| H-4 | 7.1 - 7.4 | Doublet (d) | 7.0 - 9.0 | 1H |

| H-3'/H-5', H-4' | 7.2 - 7.6 | Multiplet (m) | - | 3H |

| H-2'/H-6' | 7.8 - 8.1 | Multiplet (m) | - | 2H |

Note: Predicted values are estimates and may vary with solvent and experimental conditions.

5.3. Key Coupling Interactions

The primary couplings are within the separate ring systems. A COSY (Correlation Spectroscopy) experiment would confirm these relationships.

Caption: Primary ³J (three-bond) coupling networks in the molecule.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 11 distinct signals, as all carbon atoms are in unique chemical environments. The assignments are predicted based on additivity rules and known substituent chemical shift (SCS) effects for amino and phenyl groups on a pyridine ring.[9][10][11]

6.1. Predicted Chemical Shifts and Rationale

-

Carbons Bearing Amino Groups (C-2, C-3): These carbons will be strongly shielded by the electron-donating NH₂ groups.

-

C-2: Directly attached to nitrogen (in the ring) and an amino group. Predicted to be significantly downfield due to the adjacent ring nitrogen but shielded by the amino group, around δ 150 - 155 ppm .

-

C-3: Attached to an amino group. Expected to be highly shielded, resonating around δ 125 - 130 ppm .

-

-

Other Pyridine Ring Carbons (C-4, C-5, C-6):

-

C-4: Influenced by both amino groups, this carbon will be shielded. Predicted around δ 120 - 125 ppm .

-

C-5: Shielded by the C-2 amino group but less so than C-4. Predicted around δ 108 - 112 ppm .

-

C-6: Attached to the pyridine nitrogen and the phenyl group, making it the most deshielded carbon of the pyridine ring, expected around δ 158 - 162 ppm .

-

-

Phenyl Ring Carbons (C-1' to C-6'):

-

C-1' (ipso): The carbon directly attached to the pyridine ring. Its shift is typically around δ 138 - 142 ppm .

-

C-4' (para): The para carbon is generally found around δ 128 - 131 ppm .

-

C-2'/C-6' (ortho) & C-3'/C-5' (meta): These carbons will have shifts typical for a monosubstituted benzene ring, appearing in the range of δ 126 - 129 ppm .[8] Distinguishing between them without advanced 2D NMR (like HMBC) can be difficult.

-

6.2. Predicted Data Summary

| Carbon Assignment | Predicted δ (ppm) |

| C-5 | 108 - 112 |

| C-4 | 120 - 125 |

| C-3'/C-5' (meta) | 126 - 129 |

| C-2'/C-6' (ortho) | 127 - 130 |

| C-4' (para) | 128 - 131 |

| C-3 | 125 - 130 |

| C-1' (ipso) | 138 - 142 |

| C-2 | 150 - 155 |

| C-6 | 158 - 162 |

Note: Predicted values are estimates. DEPT-135 or DEPT-90 experiments would be used to confirm the assignments of CH carbons (C-4, C-5, and all phenyl CHs).

Conclusion

This technical guide provides a comprehensive, theory-grounded framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of chemical shift theory and substituent effects, we have predicted the key spectral features, including the chemical shifts, multiplicities, and coupling constants for each unique nucleus. The strong electron-donating nature of the vicinal amino groups results in significant upfield shifts for the pyridine ring protons (H-4, H-5), while the phenyl group introduces signals in the conventional aromatic region. The ¹³C spectrum is characterized by a wide dispersion of signals, with the carbons directly attached to heteroatoms (C-2, C-6) being the most deshielded. The detailed experimental protocols and structured analysis presented herein serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.

References

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available from: [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available from: [Link]

-

Perez Rial, L. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available from: [Link]

-

Sci-Hub. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Available from: [Link]

-

Aryal, S. (2022). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available from: [Link]

-

Nanalysis. (2021). NMR acquisition parameters and qNMR. Available from: [Link]

-

Slideshare. (2023). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Available from: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Available from: [Link]

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. Available from: [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available from: [Link]

-

EPFL. NMR sample preparation. Available from: [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link]

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]

-

Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available from: [Link]

-

Scribd. NMR Sample Preparation Guide. Available from: [Link]

-

Schorn, C. NMR-Spectroscopy: Data Acquisition. eMagRes. Available from: [Link]

-

Wang, X., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules. Available from: [Link]

-

PubChem. 2,3-Diaminopyridine. National Center for Biotechnology Information. Available from: [Link]

-

Zalewski, R. I., et al. (2006). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available from: [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. sites.uclouvain.be [sites.uclouvain.be]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2,3-Diamino-6-phenylpyridine

This guide provides a comprehensive technical overview of the principles and methodologies for analyzing the functional groups of 2,3-Diamino-6-phenylpyridine using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to ensure accurate and reproducible spectral interpretation.

Introduction: The Significance of Vibrational Spectroscopy for this compound

This compound is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science due to its unique structural motifs. The arrangement of its primary amine groups, pyridine ring, and phenyl substituent gives rise to a distinct vibrational profile that can be elucidated using infrared spectroscopy. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and provides insights into the molecular structure.

The accurate characterization of this compound is crucial for quality control, reaction monitoring, and understanding its interactions in biological and chemical systems. This guide will detail the expected vibrational frequencies, provide robust experimental protocols, and offer a systematic approach to interpreting the resulting FT-IR spectrum.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the infrared spectrum, it is essential to first understand the constituent functional groups of this compound and their expected absorption regions. The molecule comprises three key components: two primary aromatic amine (-NH₂) groups, a pyridine ring, and a phenyl group.

Caption: Molecular structure of this compound.

Primary Aromatic Amine (-NH₂) Vibrations

The two primary amine groups are defining features and give rise to several characteristic absorption bands:

-

N-H Stretching: Primary amines exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[2][3][4] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode.[2][4] For aromatic amines, these absorptions typically appear at slightly higher frequencies compared to their aliphatic counterparts.[5][6] The presence of two bands in this region is a strong indicator of a primary amine.[2][4]

-

N-H Bending (Scissoring): A strong in-plane bending or "scissoring" vibration for the NH₂ group is expected in the 1650-1550 cm⁻¹ range.[2][3][5][6] This band can sometimes overlap with the aromatic C=C stretching vibrations.

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[2][3][6][7]

-

N-H Wagging: A broad, out-of-plane N-H wagging band can be observed in the 910-665 cm⁻¹ range.[2]

Pyridine Ring Vibrations

The pyridine ring, a heteroaromatic system, has characteristic vibrations:

-

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[8]

-

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of medium to strong bands in the 1650-1400 cm⁻¹ region.[8][9]

Phenyl Group Vibrations

The monosubstituted phenyl group also contributes to the spectrum:

-

C-H Stretching: Similar to the pyridine ring, the C-H stretching vibrations of the phenyl group are expected in the 3100-3000 cm⁻¹ range.

-

C=C Stretching: Aromatic C=C ring stretching vibrations typically produce bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[10]

-

C-H Out-of-Plane Bending: Strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions are characteristic of monosubstituted benzene rings.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The quality of an FT-IR spectrum is highly dependent on proper sample preparation. For a solid compound like this compound, the primary objective is to reduce the particle size of the sample to minimize light scattering and obtain sharp, well-resolved peaks.[11][12] The two most common and reliable methods are the Potassium Bromide (KBr) pellet technique and the Nujol mull.

KBr Pellet Method

This is often considered the "gold standard" for solid-state transmission FT-IR as it provides a spectrum free from interference from a mulling agent across the entire mid-IR range (4000-400 cm⁻¹).[11]

Principle: The sample is finely dispersed in a matrix of spectroscopic grade potassium bromide (KBr), which is transparent to infrared radiation.[13] Under high pressure, the KBr deforms and encapsulates the sample in a thin, transparent pellet.[13]

Detailed Protocol:

-

Sample and KBr Preparation: Using an analytical balance, weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr.[13] The KBr should be stored in a desiccator or oven to prevent moisture absorption, which can lead to a broad O-H peak around 3400 cm⁻¹ in the spectrum.[14][15]

-

Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar and pestle.[14][16] Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation (~2 µm) to minimize scattering.[13]

-

Pellet Formation: Carefully transfer the powder into a pellet die.[13] Place the die into a hydraulic press and apply a vacuum to remove trapped air and moisture.[11] Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.[13]

-

Pellet Release and Analysis: Carefully release the pressure and extract the die. The resulting pellet should be thin, transparent, and free of cracks or cloudiness.[17] Mount the pellet in the spectrometer's sample holder and acquire the spectrum.

Caption: Workflow for the KBr Pellet Method.

Nujol Mull Method

The Nujol mull technique is a faster alternative, particularly useful for qualitative analysis or for samples that may react with KBr.[11]

Principle: The solid sample is ground to a fine powder and then suspended (mulled) in a few drops of a mulling agent, typically Nujol (a mineral oil), to form a paste.[18] This paste is then pressed between two IR-transparent salt plates (e.g., NaCl or KBr).[19]

Detailed Protocol:

-

Sample Grinding: Place 5-10 mg of this compound in an agate mortar and grind to a very fine powder.[11][12]

-

Mulling: Add one or two drops of Nujol to the ground sample.[11] Continue grinding until a uniform, viscous paste with the consistency of a thick ointment is formed.[11][18]

-

Sample Mounting: Using a spatula, transfer a small amount of the mull onto the center of one salt plate. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film, ensuring no air bubbles are trapped.[11]

-

Analysis: Mount the "sandwiched" plates in the spectrometer's sample holder and acquire the spectrum.

Important Consideration: Nujol itself has strong C-H stretching and bending absorptions (around 2920, 2850, 1460, and 1375 cm⁻¹).[19] These will be present in the spectrum and must be mentally subtracted or digitally compensated for during interpretation. If the regions obscured by Nujol are of interest, an alternative mulling agent like Fluorolube can be used, which has absorptions primarily below 1300 cm⁻¹.[18]

Spectral Interpretation: A Case Study

Below is a summary of the expected FT-IR absorption bands for this compound and their assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group Origin |

| 3450 - 3380 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3380 - 3300 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine & Phenyl Rings |

| 1640 - 1590 | Strong | N-H Bending (Scissoring) | Primary Aromatic Amine |

| 1600 - 1550 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |

| 1500 - 1430 | Medium | C=C Ring Stretching | Phenyl Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretch | Primary Aromatic Amine |

| 910 - 665 | Broad, Strong | N-H Wagging | Primary Aromatic Amine |

| 770 - 690 | Strong | C-H Out-of-Plane Bending | Phenyl & Pyridine Rings |

Analysis of Key Regions:

-

3500-3000 cm⁻¹ Region: The most diagnostic feature in this region will be the pair of sharp to medium-intensity peaks corresponding to the asymmetric and symmetric N-H stretches of the two primary amine groups.[2][4] These are typically weaker and sharper than the broad O-H stretch of alcohols.[2][20] Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.

-

1700-1500 cm⁻¹ Region: This area, often called the double-bond region, will be complex. A strong N-H bending peak is expected, which will likely overlap with the C=C and C=N stretching vibrations from both the pyridine and phenyl rings.

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of information, though it can be complex to interpret.[21] The strong C-N stretching band around 1300 cm⁻¹ is a key identifier for the aromatic amine functionality.[2][3] Furthermore, the strong out-of-plane C-H bending vibrations below 800 cm⁻¹ can help confirm the substitution patterns of the aromatic rings.

Conclusion: A Self-Validating Approach to Spectral Analysis

The infrared spectroscopic analysis of this compound is a robust method for structural verification and functional group identification. By following a systematic approach that combines a theoretical understanding of vibrational modes with meticulous experimental technique, researchers can obtain high-quality, reproducible data. The key to a self-validating system lies in the convergence of evidence: the presence of the dual N-H stretching peaks validates the primary amine, the aromatic C-H and C=C stretches confirm the ring systems, and the strong C-N stretch reinforces the aromatic amine assignment. This multi-faceted analysis ensures a high degree of confidence in the structural elucidation of this important molecule.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Toronto. Retrieved from [Link]

-

Infrared Spectra of Solids – the Mull Technique. (n.d.). International Journal of Vibrational Spectroscopy. Retrieved from [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Retrieved from [Link]

-

Mulling (spectroscopy). (n.d.). Wikipedia. Retrieved from [Link]

-

How is Potassium Bromide Used in Infrared Spectroscopy? (2022). AZoM. Retrieved from [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved from [Link]

-

IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

-

The NH Stretching Vibration and NH–N Hydrogen Bonding in Several Aromatic Compounds. (n.d.). The Journal of Chemical Physics. Retrieved from [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]

-

THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. (n.d.). DTIC. Retrieved from [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved from [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. Retrieved from [Link]

-

Spectroscopic Properties. (2019). Chemistry LibreTexts. Retrieved from [Link]

-

How To Use The Nujol Mull Technique. (2020). YouTube. Retrieved from [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). ResearchGate. Retrieved from [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved from [Link]

-

Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024). AZoM. Retrieved from [Link]

-

IR_lectureNotes.pdf. (n.d.). Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Pdf. (n.d.). Elixir International Journal. Retrieved from [Link]

-

Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

When does phenyl group does not appear in IR? (2019). ResearchGate. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

Infrared Spectral Studies of Some Substituted Pyridines. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. wikieducator.org [wikieducator.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. benchchem.com [benchchem.com]

- 9. elixirpublishers.com [elixirpublishers.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. kinteksolution.com [kinteksolution.com]

- 14. shimadzu.com [shimadzu.com]

- 15. azom.com [azom.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. pelletpressdiesets.com [pelletpressdiesets.com]

- 18. Mulling (spectroscopy) - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and Synthetic History of 2,3-Diamino-6-phenylpyridine

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of 2,3-Diamino-6-phenylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. While the seminal publication detailing its initial synthesis remains elusive in readily available literature, this document consolidates established synthetic strategies for analogous compounds and proposes the most probable historical and contemporary routes to this specific molecule. The guide delves into the causal relationships behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative references. It is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the chemistry of this important scaffold.

Introduction: The Significance of the this compound Scaffold

This compound (CAS 144563-51-9) is a substituted diaminopyridine that has garnered significant interest as a versatile synthetic intermediate.[1] Its unique arrangement of functional groups—a vicinal diamine on a pyridine ring coupled with a phenyl substituent—makes it a valuable precursor for the construction of complex heterocyclic systems. These resulting molecules are frequently explored in drug discovery programs for a wide range of therapeutic targets. The diaminopyridine moiety can act as a scaffold for building imidazo[4,5-b]pyridines, which are known to exhibit diverse biological activities. Furthermore, the presence of multiple nitrogen atoms allows for its use as a ligand in coordination chemistry and materials science.

This guide will first explore the likely historical approaches to the synthesis of this compound, drawing parallels from the established chemistry of diaminopyridines. It will then transition to modern, more efficient methodologies, with a particular focus on palladium-catalyzed cross-coupling reactions, which represent the current state-of-the-art for the synthesis of aryl-substituted pyridines.

Postulated Discovery and Early Synthetic Approaches

While a specific "discovery" paper for this compound is not prominently documented, its synthesis can be logically inferred from classical heterocyclic chemistry principles. The early synthesis of related compounds, such as 2,6-diamino-3-phenylpyridine, provides a valuable blueprint. A 1953 publication by Chase and Walker detailed the synthesis of 2,6-diamino-3-phenylpyridine, showcasing the methodologies available at the time.

Early synthetic strategies would have likely involved a multi-step process focusing on the sequential functionalization of a pre-formed pyridine ring. A plausible historical route would involve two key stages:

-

Formation of a 2,3-diaminopyridine core with a handle for arylation.

-

Introduction of the phenyl group at the 6-position.

Synthesis of the 2,3-Diaminopyridine Core: A Classical Perspective

Historically, the synthesis of the 2,3-diaminopyridine core has been approached through the reduction of a corresponding nitropyridine precursor. This remains a robust and widely used method.

This protocol is based on well-established procedures for the reduction of nitropyridines.[2][3]

Step 1: Nitration of a suitable pyridine precursor. The synthesis would likely begin with a 2-amino-6-halopyridine. Nitration, typically with a mixture of nitric and sulfuric acid, would introduce a nitro group at the 3-position. Careful temperature control is crucial to avoid over-nitration and side product formation.

Step 2: Reduction of the nitro group. The resulting 2-amino-3-nitro-6-halopyridine would then be reduced to the corresponding diamine. Several reducing agents could be employed:

-

Catalytic Hydrogenation: This method, using catalysts like palladium on carbon (Pd/C), is often high-yielding and produces a clean product.[1][3]

-

Metal/Acid Reduction: Systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical methods for nitro group reduction.[2]

The choice of method would depend on the lability of the halogen at the 6-position under the reaction conditions.

Introduction of the Phenyl Group: Pre-Cross-Coupling Era

Before the advent of modern cross-coupling reactions, the introduction of a phenyl group onto a pyridine ring was a more challenging endeavor. Methods like nucleophilic aromatic substitution (SNAr) on an activated pyridine ring or radical arylation reactions would have been considered. However, these methods often suffer from issues of regioselectivity and yield.

Modern Synthetic Methodologies: The Advent of Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds, including phenylpyridines. The Suzuki-Miyaura coupling, in particular, has become the method of choice for its functional group tolerance, high yields, and catalytic nature.

A modern and highly efficient synthesis of this compound would logically proceed via a Suzuki coupling of a halogenated 2,3-diaminopyridine with phenylboronic acid. This approach is supported by literature on the synthesis of structurally similar compounds.[1]

Retrosynthetic Analysis of a Modern Approach